4,4'-Cyclohexylidenebiscyclohexanol
Description
4,4'-Cyclohexylidenebiscyclohexanol (CAS: 4221-68-5) is a bicyclic phenolic compound characterized by two cyclohexanol moieties linked via a cyclohexylidene bridge. Its molecular formula is C₁₈H₂₈O₂, with a molecular weight of 276.41 g/mol. The compound is synthesized through condensation reactions, such as with oxalyl chloride, to form polymers like poly(4,4'-cyclohexylidene bisphenol oxalate) . While its toxicological profile remains understudied , it is structurally related to bisphenol derivatives used in high-performance resins and coatings.
Properties
IUPAC Name |
4-[1-(4-hydroxycyclohexyl)cyclohexyl]cyclohexan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O2/c19-16-8-4-14(5-9-16)18(12-2-1-3-13-18)15-6-10-17(20)11-7-15/h14-17,19-20H,1-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPPDDFFPJOSBOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2CCC(CC2)O)C3CCC(CC3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound is compared to derivatives with similar bicyclic frameworks but differing substituents or bridging groups:
Key Differences in Physicochemical Properties
- Thermal Stability: HBPA (4,4'-Isopropylidenedicyclohexanol) exhibits superior thermal stability (melting point: 187°C) compared to 4,4'-Bicyclohexanol (184–188°C) due to its isopropylidene bridge, which enhances rigidity . this compound’s cyclohexylidene bridge may offer intermediate flexibility, though direct data are lacking.
Solubility :
- For 4,4'-Methylenebis(cyclohexylamine), toxicological data are extrapolated from analogues like 2,2'-dimethyl-4,4'-methylenebis(cyclohexylamine) (CAS 6864-37-5) .
Research Findings and Gaps
- HBPA’s synthesis involves hydrogenation of bisphenol A, enhancing its environmental resistance .
- Toxicological Data: Limited studies exist for this compound, necessitating caution in handling . HBPA’s irritant properties are well-characterized, with safety protocols for eye and skin contact .
Isomerism :
- Compounds like 4,4'-Methylenebis(cyclohexylamine) exhibit geometric isomerism (trans-trans, cis-cis, cis-trans), affecting their reactivity and application in polymer networks .
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